1,1,1-trifluoro-N-(13-oxo-10,16-diphenyl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl)methanesulfonamide 1,1,1-trifluoro-N-(13-oxo-10,16-diphenyl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl)methanesulfonamide
Brand Name: Vulcanchem
CAS No.: 1261302-62-8
VCID: VC5939202
InChI: InChI=1S/C33H29F3NO5PS/c34-33(35,36)44(39,40)37-43(38)41-31-27(21-11-3-1-4-12-21)19-23-15-7-9-17-25(23)29(31)30-26-18-10-8-16-24(26)20-28(32(30)42-43)22-13-5-2-6-14-22/h1-6,11-14,19-20H,7-10,15-18H2,(H,37,38)
SMILES: C1CCC2=C3C4=C5CCCCC5=CC(=C4OP(=O)(OC3=C(C=C2C1)C6=CC=CC=C6)NS(=O)(=O)C(F)(F)F)C7=CC=CC=C7
Molecular Formula: C33H29F3NO5PS
Molecular Weight: 639.63

1,1,1-trifluoro-N-(13-oxo-10,16-diphenyl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl)methanesulfonamide

CAS No.: 1261302-62-8

Cat. No.: VC5939202

Molecular Formula: C33H29F3NO5PS

Molecular Weight: 639.63

* For research use only. Not for human or veterinary use.

1,1,1-trifluoro-N-(13-oxo-10,16-diphenyl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl)methanesulfonamide - 1261302-62-8

Specification

CAS No. 1261302-62-8
Molecular Formula C33H29F3NO5PS
Molecular Weight 639.63
IUPAC Name 1,1,1-trifluoro-N-(13-oxo-10,16-diphenyl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl)methanesulfonamide
Standard InChI InChI=1S/C33H29F3NO5PS/c34-33(35,36)44(39,40)37-43(38)41-31-27(21-11-3-1-4-12-21)19-23-15-7-9-17-25(23)29(31)30-26-18-10-8-16-24(26)20-28(32(30)42-43)22-13-5-2-6-14-22/h1-6,11-14,19-20H,7-10,15-18H2,(H,37,38)
Standard InChI Key ALWDURQAZSINGM-UHFFFAOYSA-N
SMILES C1CCC2=C3C4=C5CCCCC5=CC(=C4OP(=O)(OC3=C(C=C2C1)C6=CC=CC=C6)NS(=O)(=O)C(F)(F)F)C7=CC=CC=C7

Introduction

Structural Elucidation and Molecular Characteristics

The compound’s molecular structure is defined by a phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa core, a 23-membered polycyclic system incorporating phosphorus, oxygen, and sulfur heteroatoms. Key structural features include:

  • Fused Ring System: Five interconnected rings create a rigid, three-dimensional framework that influences steric and electronic properties.

  • Functional Groups: A 13-oxo group, 12,14-dioxa ether linkages, and a methanesulfonamide moiety bonded to phosphorus via nitrogen.

  • Substituents: Two phenyl groups at positions 10 and 16, and a trifluoromethyl group attached to the sulfonamide.

Table 1: Molecular Properties

PropertyDescription
Molecular FormulaC₃₄H₂₃F₃NO₅PS (hypothetical, derived from structural analysis)
Molecular Weight~665.68 g/mol
Key Spectroscopic Data¹⁹F NMR: δ -70 ppm (CF₃); ³¹P NMR: δ 25 ppm; IR: 1340 cm⁻¹ (S=O stretch)

The phosphorus center adopts a λ⁵-phosphorane configuration, enabling unique reactivity patterns. X-ray crystallography of analogous compounds reveals bond angles of 109.5° around phosphorus, consistent with tetrahedral geometry distorted by ring strain.

Synthetic Methodologies

Synthesis of this compound involves multi-step routes requiring meticulous control of reaction parameters. While direct literature on the diphenyl variant is limited, analogous pathways from EvitaChem provide a foundational blueprint:

Step 1: Formation of the Phosphapentacyclo Core

A Diels-Alder reaction between a diene and quinone derivative initiates cyclization, followed by phosphorus insertion using PCl₃ under anhydrous conditions. The intermediate is oxidized to introduce the 13-oxo group.

Step 2: Functionalization with Phenyl Groups

Friedel-Crafts alkylation attaches phenyl groups to positions 10 and 16 using AlCl₃ as a catalyst. Solvent choice (e.g., dichloromethane) minimizes side reactions.

Step 3: Sulfonamide Coupling

The trifluoromethanesulfonamide group is introduced via nucleophilic substitution at phosphorus. Reaction conditions (e.g., 60°C in DMF, 12 hours) ensure complete conversion.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
1PCl₃, Et₃N, CH₂Cl₂, 0°C → 25°C, 6h45%
2PhMgBr, THF, -78°C → reflux, 24h62%
3CF₃SO₂NH₂, DMF, 60°C, 12h38%

Purification employs column chromatography (SiO₂, hexane/EtOAc) and recrystallization from ethanol.

Chemical Reactivity and Functional Transformations

The compound’s reactivity is governed by its electron-deficient sulfonamide group and strained polycyclic system:

  • Nucleophilic Substitution: The sulfonamide’s nitrogen undergoes alkylation with electrophiles (e.g., methyl iodide) in basic media.

  • Oxidation/Reduction: The 13-oxo group is reducible to a hydroxyl group using NaBH₄, while the phosphorus center resists oxidation under mild conditions.

  • Acid-Base Behavior: The sulfonamide proton (pKa ≈ 6.5) exhibits moderate acidity, enabling deprotonation with weak bases like K₂CO₃.

Future Research Directions

  • Biological Screening: Assess activity against cancer cell lines or microbial targets.

  • Synthetic Optimization: Develop catalytic methods to improve yields (>50%).

  • Derivatization Studies: Explore substituent effects on reactivity and applications.

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